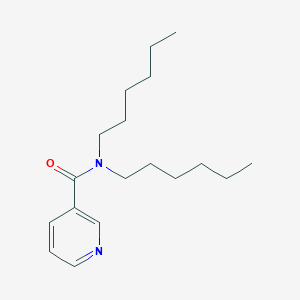![molecular formula C29H52O3 B14270787 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL CAS No. 138852-21-8](/img/structure/B14270787.png)
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL is an organic compound that belongs to the class of benzyl ethers. This compound is characterized by the presence of a benzyloxy group and a long alkyl chain, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL typically involves the reaction of benzyl alcohol with 3-chloro-2-hydroxypropyl 2-methyloctadecyl ether under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2-methyloctadecyl alcohol.
Substitution: Benzyl halides, benzylamines.
Scientific Research Applications
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-2-methyl-1-propanol
- 1-Benzyloxy-2-propanol
- 2-Benzyloxy-2-methylpropan-1-ol
Uniqueness
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
138852-21-8 |
|---|---|
Molecular Formula |
C29H52O3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
3-(2-methyloctadecoxy)-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C29H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(2)24-31-26-29(23-30)32-25-28-21-18-16-19-22-28/h16,18-19,21-22,27,29-30H,3-15,17,20,23-26H2,1-2H3 |
InChI Key |
NPPNZYAPRVLDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


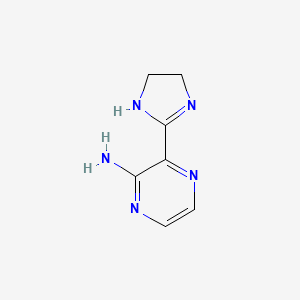
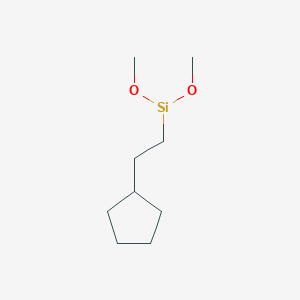
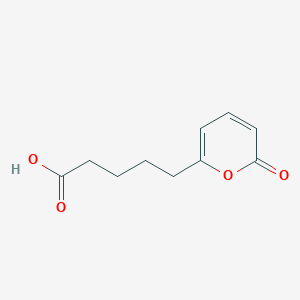
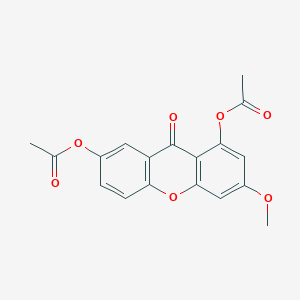
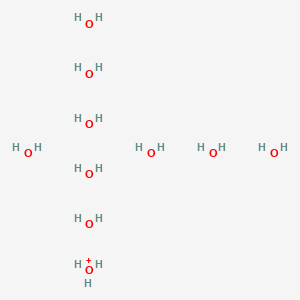
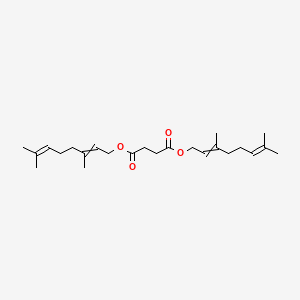
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
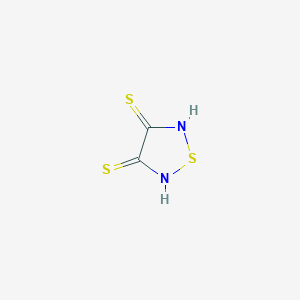
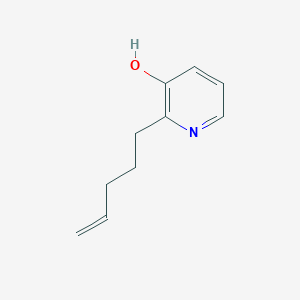
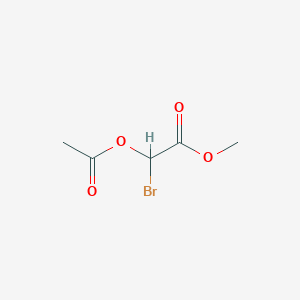
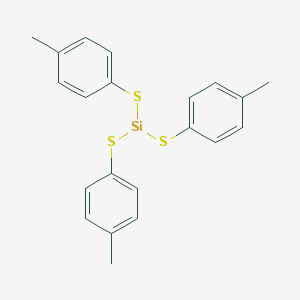
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)

